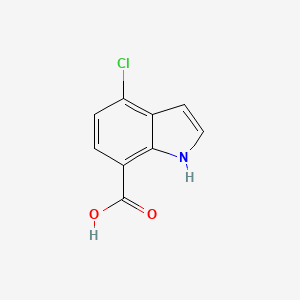

4-Chloro-1H-indole-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSABPRCBJORSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740339 | |

| Record name | 4-Chloro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875305-77-4 | |

| Record name | 4-Chloro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-1H-indole-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1H-indole-7-carboxylic acid is a vital heterocyclic scaffold in medicinal chemistry. Its substituted indole core is a privileged structure found in numerous pharmacologically active compounds. The specific 4-chloro and 7-carboxy substitution pattern offers unique opportunities for further chemical modification, making it a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the most practical and efficient synthesis pathway for this key intermediate, alongside a discussion of alternative strategies, underpinned by mechanistic insights and detailed experimental protocols.

Primary Synthesis Pathway: A Modern Approach from a Substituted Benzopyran

The most direct and scalable synthesis of a precursor to this compound has been reported by Alper and Nguyen, detailing the preparation of methyl 7-chloroindole-4-carboxylate.[1] This method stands out for its efficiency and avoidance of chromatographic purification for the key indole formation step. The pathway commences with the synthesis of a substituted benzopyran derivative, which is then converted to the indole core. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.

Synthesis of the Key Precursor: Methyl 7-Chloroindole-4-carboxylate

The synthesis begins with the preparation of 6-chloro-5-nitro-1H-isochromen-1-one, which serves as the foundational building block for the indole ring system. This is followed by a reductive cyclization to form the indole scaffold.

Step 1: Synthesis of 6-Chloro-5-nitro-1H-isochromen-1-one

A plausible route to this starting material involves the nitration and subsequent cyclization of a suitably substituted phenylacetic acid derivative. While the specific synthesis of this starting material is not detailed in the primary reference, a general approach can be devised based on established organic chemistry principles.

Step 2: Reductive Cyclization to form Methyl 7-Chloroindole-4-carboxylate

The key transformation in this pathway is the reductive cyclization of 6-chloro-5-nitro-1H-isochromen-1-one to afford the indole core. This reaction is typically achieved using a reducing agent such as iron in acetic acid or catalytic hydrogenation. The Alper and Nguyen procedure provides a robust method for this conversion.[1]

Final Step: Hydrolysis to this compound

The terminal step in the synthesis is the hydrolysis of the methyl ester of the indole-4-carboxylate to the desired carboxylic acid. This can be accomplished under either acidic or basic conditions.[2]

Experimental Protocol: Hydrolysis of Methyl 4-Chloro-1H-indole-7-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-chloro-1H-indole-7-carboxylate in a mixture of methanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents) to the flask.

-

Heating: Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

-

Acidification: Carefully add dilute hydrochloric acid to the aqueous solution until the pH is acidic (pH 2-3), which will precipitate the carboxylic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |

| 1 | Methyl 4-chloro-1H-indole-7-carboxylate | NaOH (aq) | Methanol/Water | Reflux | 1-4 h | High |

Table 1: Summary of the hydrolysis of methyl 4-chloro-1H-indole-7-carboxylate.

Alternative Synthetic Strategies

Reissert Indole Synthesis

The Reissert indole synthesis is a classical method that begins with an ortho-nitrotoluene derivative.[3] For the synthesis of this compound, a potential starting material would be 2-methyl-3-chloro-6-nitrobenzoic acid.

Proposed Reissert Pathway:

-

Condensation: Condensation of 2-methyl-3-chloro-6-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) would yield the corresponding o-nitrophenylpyruvate.

-

Reductive Cyclization: Reductive cyclization of the pyruvate derivative using a reducing agent like zinc in acetic acid would furnish the indole-2-carboxylic acid.

-

Decarboxylation and Functional Group Manipulation: Subsequent decarboxylation and functional group interconversions would be necessary to arrive at the target molecule.

Caption: Proposed Reissert synthesis pathway.

Leimgruber-Batcho Indole Synthesis

Similar to the Reissert synthesis, the Leimgruber-Batcho method also commences with an o-nitrotoluene.[4] This pathway involves the formation of an enamine intermediate followed by reductive cyclization.

Proposed Leimgruber-Batcho Pathway:

-

Enamine Formation: Reaction of 2-methyl-3-chloro-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine would form the corresponding β-dimethylamino-2-nitrostyrene derivative.

-

Reductive Cyclization: Reduction of the nitro group, typically with Raney nickel and hydrazine or catalytic hydrogenation, leads to the formation of the indole ring.

-

Carboxylation: Introduction of the carboxylic acid group at the 7-position would be required in a subsequent step, possibly through directed ortho-metalation.

Caption: Proposed Leimgruber-Batcho synthesis pathway.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This approach could be employed to introduce the carboxylic acid group at the C7 position of a pre-formed 4-chloroindole.

Proposed DoM Pathway:

-

N-Protection: The indole nitrogen of 4-chloroindole would first need to be protected with a suitable directing group, such as a pivaloyl or triisopropylsilyl (TIPS) group.

-

Lithiation: Treatment with a strong organolithium base (e.g., n-butyllithium or s-butyllithium) would selectively deprotonate the C7 position.

-

Carboxylation: Quenching the resulting aryllithium species with carbon dioxide (dry ice) would introduce the carboxylic acid group.

-

Deprotection: Removal of the N-protecting group would yield the final product.

Caption: Proposed Directed ortho-Metalation pathway.

Conclusion

The synthesis of this compound is a crucial process for the advancement of medicinal chemistry and drug discovery programs. The pathway developed by Alper and Nguyen, starting from a substituted benzopyran, offers a highly efficient and scalable route to a key precursor.[1] Additionally, classical indole syntheses and modern functionalization techniques like directed ortho-metalation provide valuable alternative strategies. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research program. This guide provides the necessary technical details and strategic considerations to enable researchers to confidently synthesize this important molecular building block.

References

-

Alper, P. B.; Nguyen, K. T. Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. J. Org. Chem.2003 , 68 (5), 2051–2053. [Link]

-

Zhang, H.-C.; Maryanoff, B. E. Construction of Indole and Benzofuran Systems on the Solid Phase via Palladium-Mediated Cyclizations. J. Org. Chem.1997 , 62 (7), 1804–1805. [Link]

-

Old, D. W.; Wolfe, J. P.; Buchwald, S. L. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: N-Arylation of Indoles. Org. Lett.2000 , 2 (10), 1403–1406. [Link]

- Process for the preparation of indole deriv

-

Wang, Y.; et al. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. J. Am. Chem. Soc.2012 , 134 (32), 13264-13271. [Link]

- Jiangsu Qi Zhou Green Chemical Co., Ltd.; et al. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN111517975A.

-

Hughes, D. L. Preparation of 5-substituted 2-carboxyindoles on solid support. ARKIVOC2003 , (ix), 11-19. [Link]

- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN108947751A.

-

Wang, Y.; et al. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron2014 , 70 (36), 6149-6154. [Link]

- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. CN119143618A.

-

AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Can. J. Chem.1964 , 42 (6), 1484-1486. [Link]

-

Li, Z.; et al. Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. J. Org. Chem.2023 , 88 (15), 10563–10573. [Link]

-

Kumar, S.; et al. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Adv.2022 , 12, 24151-24171. [Link]

-

Reissert indole synthesis. Wikipedia. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]

-

Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

-

Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. [Link]

-

Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Cryst.2012 , E68, o2480. [Link]

-

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank2013 , 2013(4), M806. [Link]

- Process for the hydrolysis of quinolone carboxylic esters. WO2019206798A1.

-

Directed ortho metalation. Wikipedia. [Link]

Sources

A Comprehensive Technical Guide to 4-Chloro-1H-indole-7-carboxylic acid

CAS Number: 875305-77-4

This guide provides an in-depth technical overview of 4-Chloro-1H-indole-7-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and burgeoning applications in medicinal chemistry, offering field-proven insights and detailed methodologies.

Compound Identity and Physicochemical Properties

This compound is a substituted indole derivative that has garnered significant interest in the field of medicinal chemistry. Its structural features, particularly the presence of a chlorine atom at the 4-position and a carboxylic acid at the 7-position of the indole ring, make it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.

| Property | Value | Source |

| CAS Number | 875305-77-4 | [1] |

| Molecular Formula | C₉H₆ClNO₂ | [2] |

| Molecular Weight | 195.6 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Off-white to light yellow solid (Predicted) | |

| Solubility | Soluble in organic solvents like DMSO and methanol. |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and practical approach involves the hydrolysis of its corresponding methyl or ethyl ester, which can be prepared via multi-step sequences starting from commercially available precursors. The rationale behind this strategy lies in the relative ease of synthesizing and purifying the ester intermediate, followed by a straightforward deprotection to yield the desired carboxylic acid.

Conceptual Synthetic Workflow

The synthesis generally follows a logical progression from a substituted nitrobenzene to the final indole-7-carboxylic acid. Key transformations often include a condensation reaction to form a nitrostyrene derivative, followed by a reductive cyclization to construct the indole ring system. The ester functionality, incorporated early in the sequence, serves as a stable protecting group for the carboxylic acid and facilitates purification. The final step is a robust hydrolysis reaction.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Hydrolysis of Methyl 4-chloro-1H-indole-7-carboxylate

This protocol describes the final step in the synthesis, the hydrolysis of the methyl ester to the carboxylic acid. This method is widely applicable for the deprotection of ester groups in related structures.[3][4][5]

Materials:

-

Methyl 4-chloro-1H-indole-7-carboxylate

-

Methanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

1 M Hydrochloric Acid (HCl)

-

Distilled water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filtration apparatus

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve methyl 4-chloro-1H-indole-7-carboxylate in methanol.

-

Hydrolysis: To the stirred solution, add a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be in molar excess to ensure complete hydrolysis.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction.

-

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture with 1 M hydrochloric acid until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold distilled water to remove any inorganic salts.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The disappearance of the methyl ester signal in the 1H NMR spectrum and the appearance of a broad carboxylic acid proton signal are key indicators of a successful reaction.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Chemical Shifts/Signals |

| ¹H NMR (in DMSO-d₆) | δ ~13.0 (br s, 1H, COOH), δ ~11.5 (s, 1H, NH), δ ~7.5-7.0 (m, 3H, Ar-H), δ ~6.5 (m, 1H, Ar-H) |

| ¹³C NMR (in DMSO-d₆) | δ ~168 (C=O), δ ~140-110 (aromatic carbons), δ ~100 (C3 of indole) |

| IR (KBr) | ~3300 cm⁻¹ (N-H stretch), ~3000-2500 cm⁻¹ (O-H stretch, broad), ~1680 cm⁻¹ (C=O stretch) |

| Mass Spec (ESI-) | m/z 194.0 [M-H]⁻ |

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates.[10] The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of targeted therapeutics, particularly in oncology.

Role as a Pharmaceutical Building Block

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a handle for various chemical modifications, such as amide bond formation, allowing for the attachment of different pharmacophores to explore structure-activity relationships (SAR).[11][12][13]

Targeting Oncogenic Pathways

Derivatives of indole-7-carboxylic acid have shown promise as inhibitors of key proteins involved in cancer progression. For instance, certain tricyclic indoles derived from 2-indole carboxylic acids have been identified as potent and selective inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[10] The general principle involves designing molecules that can fit into the binding pocket of the target protein, with the indole scaffold providing a rigid core and the substituents at the 4 and 7 positions contributing to specific interactions.

Caption: Inhibition of the Mcl-1 anti-apoptotic protein by indole-7-carboxylic acid derivatives.

The inhibition of such pathways can lead to the selective killing of cancer cells, making these compounds attractive candidates for further development as anti-cancer drugs.[14][15]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, call a poison center or doctor.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its synthesis, while requiring multiple steps, is achievable through established chemical transformations. The strategic placement of the chloro and carboxylic acid functionalities on the indole scaffold provides a platform for the development of potent and selective inhibitors of various therapeutic targets, particularly in the realm of oncology. As research continues, the importance of this compound as a key intermediate for the synthesis of novel therapeutics is expected to grow.

References

-

Jasperse, C. P. Synthesis of Carboxylic Acids. In Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. Available from: [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. Available from: [Link]

-

MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Available from: [Link]

-

Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. Available from: [Link]

-

Tokyo University of Science. One-step synthesis of pharmaceutical building blocks: new method for anti-Michael reaction. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Available from: [Link]

-

Cenmed Enterprises. This compound (C007B-341653). Available from: [Link]

-

Jasperse, C. P. Synthesis of Carboxylic Acids. Available from: [Link]

-

ACS Omega. Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available from: [Link]

-

NIH National Center for Biotechnology Information. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. Available from: [Link]

-

ResearchGate. Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum. Available from: [Link]

- Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

-

NIH National Center for Biotechnology Information. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. Available from: [Link]

-

MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Available from: [Link]

-

PubChem. 1H-Indole-7-carboxylic acid. Available from: [Link]

-

Buchler GmbH. Chiral Building Blocks. Available from: [Link]

-

PubMed. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. Available from: [Link]

Sources

- 1. cenmed.com [cenmed.com]

- 2. rsc.org [rsc.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-step synthesis of pharmaceutical building blocks: new method for anti-Michael reaction | EurekAlert! [eurekalert.org]

- 12. researchgate.net [researchgate.net]

- 13. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]

- 14. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Chloro-1H-indole-7-carboxylic acid

Introduction and Overview

4-Chloro-1H-indole-7-carboxylic acid is a substituted indole derivative, a class of heterocyclic compounds of immense interest to the fields of medicinal chemistry and materials science. The indole scaffold is a core structural component in numerous natural products and pharmaceutically active compounds, including the amino acid tryptophan.[1] The strategic placement of a chlorine atom at the 4-position and a carboxylic acid group at the 7-position imparts specific physicochemical and reactive properties, making it a valuable and versatile building block in organic synthesis.[2]

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its structural attributes, spectroscopic signature, synthetic pathways, reactivity, and safety protocols, providing a foundational understanding for its application in advanced research.

Key Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 875305-77-4[3]

-

Molecular Formula: C₉H₆ClNO₂[3]

-

Molecular Weight: 195.60 g/mol [3]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. While comprehensive experimental data for this specific isomer is not widely published, a combination of vendor-supplied information and computational predictions provides a solid baseline.

This compound typically presents as a white to off-white solid and, characteristic of many carboxylic acids, is expected to be soluble in polar organic solvents.[2]

| Property | Value / Description | Source(s) |

| Molecular Formula | C₉H₆ClNO₂ | [3] |

| Molecular Weight | 195.60 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95-98% | [3][4] |

| Solubility | Soluble in polar solvents like DMSO and alcohols. | [2] |

| Storage | Store in a cool, dry, well-ventilated place. | [5] |

Spectroscopic Analysis

Spectroscopic analysis is fundamental for structure verification and purity assessment. Below is a predicted analysis based on the known structure of this compound and general principles of spectroscopy.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>12 ppm), due to strong deshielding and hydrogen bonding.

-

Indole N-H Proton: A broad singlet, often in the range of 10-12 ppm.

-

Aromatic Protons: The protons on the indole ring system (at positions 2, 3, 5, and 6) will appear in the aromatic region (approx. 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets) will depend on their electronic environment, influenced by the chlorine and carboxylic acid groups.

¹³C NMR Spectroscopy (Carbon NMR)

The carbon NMR spectrum will provide information on the carbon framework:

-

Carbonyl Carbon (-COOH): The most deshielded carbon, appearing in the 165-180 ppm range.

-

Aromatic Carbons: Multiple signals between 100-140 ppm, corresponding to the eight carbons of the indole ring. The carbon attached to the chlorine atom (C4) will be significantly affected.

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹.

-

N-H Stretch (Indole): A moderate, sharp peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): A peak at m/z ≈ 195.6.

-

Isotope Peak (M+2): A characteristic peak at m/z ≈ 197.6, approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Fragmentation: A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a significant fragment ion.

Chemical Synthesis and Purification

Reissert Indole Synthesis (A Probable Pathway)

The Reissert indole synthesis is a powerful method for creating indoles from ortho-nitrotoluenes.[6][7] This pathway is particularly suitable for producing indole-2-carboxylic acids, which could be adapted for a 7-carboxylic acid derivative.

Conceptual Protocol:

-

Condensation: An appropriately substituted o-nitrotoluene (e.g., 3-Chloro-2-methyl-nitrobenzene) is condensed with diethyl oxalate in the presence of a strong base like potassium ethoxide. This forms an ethyl o-nitrophenylpyruvate derivative.[6]

-

Reductive Cyclization: The nitro group of the pyruvate derivative is reduced, typically using zinc powder in acetic acid or catalytic hydrogenation. The resulting amine undergoes spontaneous intramolecular cyclization to form the indole ring.[6][8]

-

Hydrolysis (if necessary): If the synthesis yields an ester, it is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

-

Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Conceptual workflow for the Reissert indole synthesis.

Reactivity Profile

The chemical reactivity of this compound is governed by its three key structural components: the electron-rich indole nucleus, the versatile carboxylic acid group, and the chloro-substituent on the benzene ring.

Reactions of the Indole Nucleus

The indole ring is a π-excessive system, making it highly susceptible to electrophilic substitution, preferentially at the C3 position.[9] However, since the C2 and C3 positions are unsubstituted in this molecule, they remain potential sites for reactions like Vilsmeier-Haack formylation or Mannich reactions, although the overall reactivity is modulated by the other substituents.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a hub for chemical transformations, enabling the synthesis of a wide array of derivatives.[10]

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) yields the corresponding ester.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acyl chloride or with coupling reagents like HATU or HBTU) followed by reaction with an amine produces amides. This is a cornerstone of peptide synthesis and medicinal chemistry.[11]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or, more selectively, via borane complexes (BH₃).[12]

Caption: Key reactions of the carboxylic acid functional group.

Applications in Medicinal Chemistry and Drug Development

The indole carboxylic acid scaffold is a privileged structure in drug discovery. Carboxylic acids are prevalent in marketed drugs, often serving as a key interaction point with biological targets through hydrogen bonding or ionic interactions.[13] However, the carboxylic acid moiety can sometimes lead to poor pharmacokinetic properties.[14]

For this reason, this compound is a valuable intermediate. It can be used to synthesize more complex molecules where the acid is converted into an ester, amide, or a bioisostere (a functional group with similar physical or chemical properties that imparts different biological or pharmacokinetic properties).[14] Its derivatives have been investigated for a range of activities. For example, related indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase.[15] The specific substitution pattern of this compound makes it a unique starting point for creating novel chemical entities for high-throughput screening in drug discovery programs.[16]

Safety and Handling Protocols

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Hazard Identification: Based on available safety data, the compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

References

-

Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 3, 2026, from [Link]

-

(PDF) Reissert Indole Synthesis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. Retrieved January 3, 2026, from [Link]

-

Fischer Indole Synthesis. (2025). J&K Scientific LLC. Retrieved January 3, 2026, from [Link]

-

Reissert Indole Synthesis. (n.d.). Organic Chemistry. Retrieved January 3, 2026, from [Link]

-

Reissert Indole Synthesis. (2024). YouTube. Retrieved January 3, 2026, from [Link]

-

Reissert indole synthesis mechanism explained. (2020). YouTube. Retrieved January 3, 2026, from [Link]

-

Synthesis and Chemistry of Indole. (n.d.). University of Lucknow. Retrieved January 3, 2026, from [Link]

-

875305-77-4,this compound. (n.d.). AccelaChemBio. Retrieved January 3, 2026, from [Link]

-

On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (2024). PMC - NIH. Retrieved January 3, 2026, from [Link]

-

Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. (2003). PubMed. Retrieved January 3, 2026, from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025). ACS Publications. Retrieved January 3, 2026, from [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]

-

A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. (n.d.). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

-

Reactivity of carboxylic acid derivatives. (n.d.). Khan Academy. Retrieved January 3, 2026, from [Link]

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]

-

Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020). University of Oregon. Retrieved January 3, 2026, from [Link]

-

1H-indole-2-carboxylic acid, 5-chloro-3-formyl- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

7-CHLORO-2-METHYL-1H-INDOLE-4-CARBOXYLIC-ACID-METHYLESTER - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

-

1H-Indole-7-carboxylic acid. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

5-Chloro-1H-indole-2-carboxylic acid. (n.d.). CAS Common Chemistry. Retrieved January 3, 2026, from [Link]

-

1H-[6][17][18]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. (n.d.). SciELO. Retrieved January 3, 2026, from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. CAS 875305-77-4: 1H-Indole-7-carboxylic acid, 4-chloro- [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. 875305-77-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Indole-7-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Khan Academy [khanacademy.org]

- 11. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 4-Chloro-1H-indole-7-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The Significance of the Indole Nucleus in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for targeting a wide array of biological receptors. Substituted indoles, such as the 4-chloro-1H-indole-7-carboxylic acid, offer tailored functionalities that can enhance binding affinity, selectivity, and pharmacokinetic properties.[4][5]

The determination of a molecule's crystal structure through single-crystal X-ray diffraction provides the most definitive insight into its three-dimensional conformation, as well as the intermolecular interactions that govern its packing in the solid state. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.

-

Computational Modeling: Providing an accurate starting point for molecular docking and dynamics simulations.

-

Polymorph Screening: Identifying and characterizing different crystalline forms that can impact a drug's stability, solubility, and bioavailability.

-

Intellectual Property: Establishing a novel and well-characterized chemical entity.

This guide will walk through the essential stages of determining and analyzing the crystal structure of this compound, from its synthesis and crystallization to the interpretation of its solid-state architecture.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

While various synthetic routes to substituted indoles exist, a common approach involves the construction of the indole ring from appropriately substituted benzene derivatives. A plausible synthetic strategy for this compound could involve a multi-step sequence, potentially starting from a substituted nitrobenzoate and employing reactions like the Leimgruber-Batcho or Fischer indole synthesis.[6] The final product would require purification to ensure high chemical purity, a critical prerequisite for successful crystallization.[7]

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystal structure determination.[8] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is a crucial parameter, as it influences solubility, nucleation, and crystal growth.[7][9]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Begin by assessing the solubility of the purified this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene) at room temperature and elevated temperatures.[9] The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

-

Preparation of a Saturated Solution: Prepare a nearly saturated or saturated solution of the compound in the chosen solvent by gentle heating and stirring.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[7]

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or is slightly loosened to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[7]

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.

Diagram: Crystallization Workflow

Caption: Workflow for obtaining single crystals for X-ray diffraction.

X-ray Diffraction Analysis: Deciphering the Crystal Structure

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray crystallography. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within the crystal lattice.[10]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[8][11]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.[10]

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal). The intensities of the reflections are also integrated.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process yields the final atomic coordinates, bond lengths, bond angles, and other geometric parameters.

Diagram: X-ray Crystallography Workflow

Caption: The process of determining a crystal structure via X-ray diffraction.

Hypothetical Crystal Structure Analysis of this compound

In the absence of experimental data, we can hypothesize the key structural features of this compound based on the known structures of related indole and carboxylic acid-containing molecules.

Table 1: Hypothetical Crystallographic Data

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for organic molecules) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| V (ų) | 1500-2500 |

| Z | 4 or 8 |

Intramolecular Geometry

The indole ring is expected to be largely planar. The carboxylic acid group at the 7-position and the chlorine atom at the 4-position will be key determinants of the molecule's overall conformation and electronic properties. Bond lengths and angles are anticipated to be within the standard ranges for similar organic compounds.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will likely be dominated by hydrogen bonding interactions involving the carboxylic acid group and the indole N-H group.

-

Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). This can lead to the formation of characteristic hydrogen-bonded dimers or chains. The indole N-H group is also a potent hydrogen bond donor.

-

Halogen Bonding: The chlorine atom at the 4-position may participate in halogen bonding interactions with electronegative atoms in neighboring molecules.

-

π-π Stacking: The aromatic indole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Diagram: Potential Intermolecular Interactions

Caption: Key intermolecular forces governing the crystal packing.

Conclusion and Future Directions

The determination of the crystal structure of this compound would provide invaluable data for medicinal chemists and drug development professionals. This guide has outlined a robust and scientifically sound pathway for achieving this, from chemical synthesis to detailed structural analysis. The anticipated structural features, particularly the intricate network of hydrogen bonds and other non-covalent interactions, would offer a deeper understanding of how this molecule behaves in the solid state. This knowledge is a critical component in the journey of transforming a promising chemical scaffold into a life-changing therapeutic agent.

References

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.).

- Biomedical Importance of Indoles - PMC. (n.d.).

- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).

- Versatility in pharmacological actions of 3-substituted indoles - International Journal of Chemical Studies. (2019).

- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - ResearchGate. (2024).

- (PDF) RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW - ResearchGate. (n.d.).

- X-ray Crystallography - Creative BioMart. (n.d.).

- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).

- How to grow crystals for X-ray crystallography - IUCr Journals. (2024).

- x Ray crystallography - PMC. (n.d.).

- SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. (2009). Organic Syntheses, 86, 92.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. How To [chem.rochester.edu]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

A Comprehensive Technical Guide to the Biological Activity of Substituted Indole-7-Carboxylic Acids

Abstract: The indole nucleus is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and synthetic therapeutic agents.[1][2] Its unique ability to mimic peptide structures and engage in reversible binding with various enzymes makes it a privileged framework for drug discovery.[2][3] This guide focuses specifically on the indole-7-carboxylic acid core, a modification that imparts distinct physicochemical properties and directs biological activity towards critical therapeutic targets. We will provide an in-depth analysis of the synthesis, structure-activity relationships (SAR), and mechanisms of action of substituted indole-7-carboxylic acids across key disease areas, including viral infections, cancer, and inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for advancing the therapeutic potential of this versatile chemical scaffold.

The Indole-7-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The indole ring system is a dominant feature in pharmaceuticals, largely due to its structural resemblance to tryptophan, which allows it to interact with a wide array of biological targets.[4] The introduction of a carboxylic acid group at the 7-position significantly alters the molecule's electronic and steric properties. This substitution can enhance binding affinity through hydrogen bonding and ionic interactions, improve pharmacokinetic profiles by modifying solubility and metabolic stability, and serve as a crucial chelating group for metal-dependent enzymes.

Synthetic Strategies for 7-Substituted Indoles

The generation of a library of substituted indole-7-carboxylic acids for biological screening hinges on robust and versatile synthetic methodologies. The choice of synthesis is critical as it dictates the feasibility of introducing diverse substituents at various positions of the indole core.

-

Bartoli Indole Synthesis: This method is particularly effective for creating 7-substituted indoles. It involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents, providing a direct and practical route to the desired scaffold.[5]

-

Palladium-Catalyzed Coupling Reactions: For more complex substitutions, modern cross-coupling techniques are indispensable. A common strategy involves the ortho-iodination of anilines, followed by a Sonogashira coupling with a protected acetylene. The resulting arylacetylene intermediate can then be cyclized in the presence of a copper catalyst to form the 7-substituted indole ring.[6] This multi-step process offers high yields and tolerates a wide range of functional groups, making it ideal for SAR studies.

The ability to selectively modify the indole core is paramount for optimizing biological activity, a theme that will be explored in the subsequent sections.

Antiviral Properties: Targeting HIV-1 Replication and Entry

Substituted indole-7-carboxylic acids have emerged as a highly potent class of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1). Their mechanism of action is often directed at critical viral enzymes or entry processes.

Mechanism of Action: A Dual Threat to HIV-1

2.1.1 HIV-1 Attachment Inhibition A key strategy in anti-HIV drug design is to prevent the virus from entering host cells. Research has identified indole-7-carboxamides as powerful HIV-1 attachment inhibitors.[7] These compounds function by binding to the viral envelope glycoprotein gp120, preventing the conformational changes necessary for the virus to attach to the host cell's CD4 receptor. This blockade of the initial step of the viral lifecycle effectively neutralizes the virus before it can establish an infection.

2.1.2 HIV-1 Integrase Inhibition Another critical target is HIV-1 integrase (IN), the enzyme responsible for inserting the viral DNA into the host genome—a process essential for viral replication.[8][9] The indole-7-carboxylic acid moiety is a key pharmacophore for IN inhibition. The carboxylic acid, along with adjacent heteroatoms, can chelate the divalent metal ions (typically Mg²⁺) in the enzyme's active site.[10][11] This interaction disrupts the catalytic activity of the integrase, halting the integration of viral DNA and thus stopping viral replication.[12] Several indole-based compounds are being investigated as allosteric inhibitors of integrase, binding to the dimer interface rather than the active site.[13]

Structure-Activity Relationship (SAR) for Anti-HIV Activity

Systematic modification of the indole-7-carboxylic acid scaffold has yielded potent inhibitors with picomolar efficacy.[7]

-

The C7-Position: Conversion of the carboxylic acid to various carboxamides is crucial for activity. Simple methyl amides and heteroaryl carboxamides have shown excellent potency in cell-based assays.[7]

-

The Indole Ring: Substitutions at other positions of the indole ring significantly modulate activity. For instance, a fluorine atom at the C4 position has been shown to enhance antiviral potency.[7]

-

The N1-Position: The indole nitrogen often remains unsubstituted to preserve a key hydrogen bond donor interaction within the enzyme's binding pocket.

Quantitative Analysis of Anti-HIV Activity

The following table summarizes the activity of representative indole-7-carboxamide derivatives against HIV-1.

| Compound ID | C7-Substitution | C4-Substitution | Anti-HIV-1 Potency (EC₅₀) | Citation |

| Analog 4 | Methyl Amide | Fluoro | pM range | [7] |

| Series 1 | Heteroaryl Amide | Fluoro | pM range | [7] |

Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay

This protocol is a self-validating system for assessing the ability of a compound to inhibit viral entry.

Objective: To quantify the concentration at which a substituted indole-7-carboxylic acid derivative inhibits 50% of viral entry (IC₅₀).

Materials:

-

HEK293T target cells

-

HIV-1 pseudovirus particles (encoding luciferase and expressing the JRFL envelope)

-

Test compounds (dissolved in DMSO)

-

Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

-

Luciferase assay reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a serial dilution of the test compound in cell culture medium. Include a "no-drug" (vehicle control, DMSO) and a "no-virus" (background) control.

-

Incubation: Add the diluted compounds to the cells, followed immediately by the addition of a standardized amount of HIV-1 pseudovirus.

-

Infection: Incubate the plates for 48 hours at 37°C, 5% CO₂ to allow for viral entry and expression of the luciferase reporter gene.

-

Lysis and Luminescence Reading: After incubation, remove the medium, lyse the cells, and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no-virus control).

-

Normalize the data by setting the luminescence of the vehicle control to 100%.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validation:

-

Positive Control: A known HIV-1 entry inhibitor should be run in parallel to validate assay performance.

-

Z'-factor: The statistical effect size between the positive and negative controls should be calculated to ensure the assay is robust and suitable for screening.

Diagram: HIV-1 Lifecycle and Inhibitor Targets

Caption: Key stages of the HIV-1 lifecycle targeted by indole-7-carboxylic acid derivatives.

Anticancer Activity: Targeting Tumor Metabolism and Proliferation

The indole scaffold is a well-established pharmacophore in oncology, with derivatives designed to inhibit various targets crucial for tumor growth and survival.[14][15] While direct examples of indole-7-carboxylic acids are less common than their C2 or C3 counterparts, the principles of targeting key oncogenic pathways are transferable and highlight areas for future development.

Mechanism of Action: Inhibiting Key Oncogenic Pathways

A promising strategy in cancer therapy is to target metabolic pathways that are hijacked by tumors to sustain their rapid growth. Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two such targets. These enzymes are overexpressed in many cancers and are involved in the kynurenine pathway, which depletes tryptophan and produces immunosuppressive metabolites.[15] Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO, suggesting that the indole carboxylic acid frame is a unique structural feature for this class of inhibitors.[15] This provides a strong rationale for exploring 7-substituted analogs for similar activity.

Furthermore, indole derivatives have been successfully developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor cell proliferation and angiogenesis.[16][17]

Quantitative Analysis of Anticancer Activity

The following table summarizes the growth inhibitory (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values for representative indole carboxylic acid conjugates against various human cancer cell lines.

| Compound Class | Target Cell Line(s) | Activity Range (GI₅₀/IC₅₀) | Citation(s) |

| Indole-3-acrylic acid conjugates | Leukemia, Solid Tumors | 0.03 - 0.40 µM | [18][19] |

| Indole-3-carboxylic acid conjugates | Leukemia, Solid Tumors | 0.04 - 0.61 µM | [18][19] |

| 5-Hydroxyindole-3-carboxylic esters | Breast (MCF-7) | 4.7 - <10 µM | [20] |

| Indole-2-carboxamides | Various | 26 - 86 nM | [16] |

Experimental Protocol: Cell Viability MTT Assay

This assay is a standard colorimetric method for assessing the cytotoxic or cytostatic effects of a compound on cancer cells.

Objective: To determine the concentration of a compound that inhibits 50% of cell growth (GI₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Test compounds (dissolved in DMSO)

-

Cell culture medium

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells for a specified period (typically 48-72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the GI₅₀ value.

Self-Validation:

-

Cell Seeding Density: Ensure the cells in the control wells are in the logarithmic growth phase at the end of the assay.

-

Positive Control: The GI₅₀ of the positive control drug should fall within a historically validated range.

Diagram: High-Throughput Screening Workflow

Caption: A typical experimental workflow for identifying anticancer lead compounds.

Anti-Inflammatory and Analgesic Potential

Inflammation and pain are complex biological processes where indole derivatives have historically made a significant impact (e.g., Indomethacin).[21] The indole-7-carboxylic acid scaffold offers opportunities to develop novel agents with improved selectivity and safety profiles.

Mechanism of Action: Modulating Key Pathways

4.1.1 Fatty Acid Amide Hydrolase (FAAH) Inhibition Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[22] By inhibiting FAAH, the endogenous levels of AEA increase, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This produces analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct CB1 agonists.[22][23] Carbamate-based indole derivatives are known FAAH inhibitors, and the indole-7-carboxylic acid scaffold represents a logical starting point for designing novel, non-carbamate inhibitors.[24]

4.1.2 Cyclooxygenase (COX) Inhibition Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.[21] Indole derivatives have shown significant activity as COX inhibitors.[21] The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with COX-1 inhibition. The carboxylic acid moiety is often essential for binding to the active site of COX enzymes, making indole-7-carboxylic acids attractive candidates for this target.

Quantitative Analysis of Anti-Inflammatory Activity

| Compound Class | Assay | Result | Citation |

| Indole Acetohydrazide Derivatives | Carrageenan-induced paw edema | Up to 63.7% inhibition | [21] |

| Ursolic Acid-Indole Conjugates | LPS-induced NO inhibition (IC₅₀) | 2.2 µM | [25][26] |

| Indole-imidazolidine Derivatives | Acetic acid-induced nociception | Up to 63.1% reduction |

Experimental Protocol: In Vitro FAAH Inhibition Assay

This is a fluorometric assay to determine a compound's potency in inhibiting FAAH enzyme activity.

Objective: To measure the IC₅₀ value of a test compound against human FAAH.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Plating: Add serial dilutions of the test compound to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., URB597).

-

Enzyme Addition: Add the FAAH enzyme to each well and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate AAMCA to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes. During this time, active FAAH will cleave the substrate, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) product.

-

Fluorescence Reading: Stop the reaction (if necessary, depending on the kit) and measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm/465 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

Self-Validation:

-

Linearity: The reaction should be in the linear range with respect to time and enzyme concentration.

-

Signal-to-Background Ratio: The fluorescence of the uninhibited control should be significantly higher than the background (no enzyme) control.

Diagram: FAAH Inhibition and Endocannabinoid Signaling

Caption: Mechanism of action for FAAH inhibitors in enhancing endocannabinoid signaling.

Conclusion: The Future of Indole-7-Carboxylic Acid Derivatives in Therapeutics

The substituted indole-7-carboxylic acid scaffold is a versatile and powerful platform for the development of novel therapeutics. Its demonstrated success in yielding potent HIV-1 attachment and integrase inhibitors showcases the profound impact that strategic substitution can have on biological activity. The core structural features—a rigid, aromatic indole ring and a functionally critical carboxylic acid—provide a foundation for targeting a diverse range of enzymes and receptors implicated in cancer, inflammation, and pain.

Future research should focus on leveraging advanced synthetic methodologies to create diverse chemical libraries for high-throughput screening against emerging targets. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical data, will be essential for optimizing lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The insights and protocols detailed in this guide provide a robust framework for researchers to unlock the full therapeutic potential of this remarkable chemical entity.

References

-

Yeung, K., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Tekwani, B. L., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Singh, G., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. [Link]

-

Tekwani, B. L., et al. (2017). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed. [Link]

-

Black, D. S. C., et al. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry. [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Abdel-Aziz, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]

-

Tantak, M. P., et al. (2017). Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase. Future Medicinal Chemistry. [Link]

-

Sharma, A., et al. (2022). Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Conference Proceedings. [Link]

-

Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]

-

Sharma, V., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. [Link]

-

Singh, P., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. [Link]

-

Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology. [Link]

-

Kumar, S., et al. (2015). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Current Medicinal Chemistry. [Link]

-

Dwyer, M. P., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

-

Cacchi, S., et al. (2003). Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

De Munter, S., et al. (2024). Efficacy of Integrase Strand Transfer Inhibitors and the Capsid Inhibitor Lenacapavir against HIV-2, and Exploring the Effect of Raltegravir on the Activity of SARS-CoV-2. Viruses. [Link]

-

Kumar, A., et al. (2021). A brief review of the biological potential of indole derivatives. Journal of the Indian Chemical Society. [Link]

-

Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Tsyshkova, E. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry. [Link]

-

Wang, Z., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry. [Link]

-

Zulkifli, M. N. A., et al. (2023). Synthesis and diverse biological activities of substituted indole β-carbolines: a review. Natural Product Research. [Link]

-

Jadhav, A., et al. (2016). Indole-based allosteric inhibitors of HIV-1 integrase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hattori, S., et al. (2022). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. ACS Medicinal Chemistry Letters. [Link]

-

Al-Sultani, A. A. J., et al. (2023). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Lu, D., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, A., et al. (2022). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. ResearchGate. [Link]

-

Banerjee, B., et al. (2017). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Polycyclic Aromatic Compounds. [Link]

-

Kumar, A., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. International Immunopharmacology. [Link]

-

Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Panlilio, L. V., et al. (2015). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology. [Link]

-

Kim, D., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

-

de Oliveira, R., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. European Journal of Pharmacology. [Link]

-

Ahn, K., et al. (2011). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery. [Link]

-

Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells. [Link]

-

da Silva, A. F. B., et al. (2022). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

-

Zulkifli, M. N. A., et al. (2023). Synthesis and diverse biological activities of substituted indole β-carbolines: a review. ResearchGate. [Link]

-

Schreiber, R., et al. (2018). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Mock, E. D., et al. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Annual Reports in Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

-

Bös, M., et al. (2008). Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. chemrxiv.org [chemrxiv.org]

The Strategic Application of 4-Chloro-1H-indole-7-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract